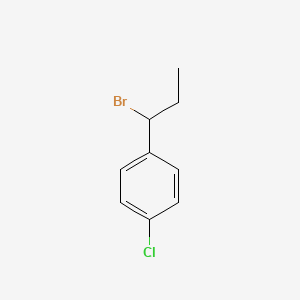

1-(1-Bromopropyl)-4-chlorobenzene

Description

1-(1-Bromopropyl)-4-chlorobenzene (C₉H₁₀BrCl) is a halogenated aromatic compound featuring a bromopropyl side chain at the para position of a chlorobenzene ring. It serves as a critical intermediate in pharmaceutical synthesis, notably for Parogrelil hydrochloride, a drug used to treat intermittent claudication .

Synthesis: Traditional methods required four steps, but recent advances in photoredox catalysis enable a one-step synthesis, yielding 39% of the target compound and 33% of its isomer (1-(3-bromopropyl)-4-chlorobenzene), which are separable via column chromatography .

Applications: Beyond pharmaceuticals, its reactivity as an alkylating agent makes it valuable in organic synthesis, particularly in constructing carbon-halogen bonds for further functionalization .

Properties

IUPAC Name |

1-(1-bromopropyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKWFHPKDHJXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromopropyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-propyl-4-chlorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs at elevated temperatures to facilitate the formation of the bromopropyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropyl)-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxypropyl)-4-chlorobenzene.

Oxidation Reactions: The propyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-propyl-4-chlorobenzene

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

Substitution: 1-(1-Hydroxypropyl)-4-chlorobenzene

Oxidation: 1-(1-Chloropropyl)-4-chlorobenzene or 1-(1-Carboxypropyl)-4-chlorobenzene

Reduction: 1-Propyl-4-chlorobenzene

Scientific Research Applications

Applications in Pharmaceuticals

1-(1-Bromopropyl)-4-chlorobenzene serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its applications include:

- Antihypertensive Agents : The compound is used in the synthesis of drugs that manage high blood pressure.

- Antimicrobial Agents : Studies indicate potential antimicrobial properties linked to its halogenated structure, suggesting it may inhibit bacterial growth .

Case Study: Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit activity against specific cancer cell lines. For instance, studies have shown that halogenated compounds can disrupt cellular functions by interacting with biological targets, leading to apoptosis in cancer cells .

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for synthesizing herbicides and pesticides. Its reactivity allows it to participate in various chemical reactions that yield effective agricultural chemicals.

Environmental Impact and Toxicology

The environmental behavior of this compound has been a subject of research due to concerns about its persistence and toxicity. Studies indicate:

- Toxicological Effects : Exposure to similar halogenated compounds has been associated with neurotoxicity and reproductive toxicity in animal models .

- Degradation Pathways : Understanding its degradation is essential for assessing its ecological impact.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Antihypertensive agents | Potential antimicrobial activity against bacteria |

| Agrochemicals | Herbicides and pesticides | Precursor for effective agricultural chemicals |

| Environmental Science | Toxicity studies | Linked to neurotoxicity; requires further investigation |

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, which can alter the structure and function of target molecules .

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-chlorobenzene (Compound B)

- Structure : Differs in bromine position on the propyl chain (1-bromo vs. 3-bromo).

- Synthesis : Prepared via nucleophilic substitution between 4-chlorobenzyl halides and bromopropylamines, often requiring potassium carbonate as a base .

- Reactivity : The terminal bromine in 1-(1-bromopropyl)-4-chlorobenzene enhances its electrophilicity compared to the internal bromine in Compound B, making it more reactive in SN2 reactions .

- Applications : Both are used in synthesizing piperidine derivatives for histamine H3 receptor antagonists .

1-(4-Bromobutyl)-4-chlorobenzene (Compound C)

- Structure : Features a longer bromobutyl chain (4 carbons vs. 3).

- Physical Properties : Higher molecular weight (245.55 g/mol vs. 229.53 g/mol for this compound) increases hydrophobicity .

- Synthesis : Similar to Compound B but uses 4-bromobutyronitrile as the alkylating agent .

- Applications : The extended chain improves membrane permeability in bioactive molecules, useful in drug delivery systems .

1-(1-Bromo-3-nitropropyl)-4-chlorobenzene

- Structure : Incorporates a nitro group on the propyl chain.

- Reactivity : The nitro group withdraws electrons, reducing the bromine’s electrophilicity but enabling participation in radical reactions (e.g., Cu-photocatalyzed decarboxylation) .

- Synthesis : Achieved via Cu(II)-photocatalyzed decarboxylative oxygenation, yielding 90% under blue LED irradiation .

1-(But-3-enyl)-4-chlorobenzene

1-(Bromo(phenyl)methyl)-4-chlorobenzene

- Structure : Bromine is attached to a benzyl group instead of a propyl chain.

- Physical Properties : Higher molecular weight (281.58 g/mol vs. 229.53 g/mol) due to the aromatic benzyl group .

- Applications : The bulky benzyl group sterically hinders reactions, making it less favorable for nucleophilic substitutions compared to the linear bromopropyl chain .

1-(3-Bromopropyl)-2,4-dichlorobenzene

- Structure : Additional chlorine at the 2-position of the benzene ring.

- Reactivity : Increased halogen density enhances electrophilic aromatic substitution resistance but boosts oxidative stability .

- Safety : Classified under GHS hazard guidelines due to higher halogen content, requiring stricter handling protocols .

Research Findings and Trends

- Synthetic Efficiency : Photoredox catalysis reduces steps for this compound synthesis, improving yield and scalability .

- Electronic Effects : Nitro or electron-withdrawing groups alter reactivity, enabling diversification into radical pathways .

- Safety Considerations : Compounds with multiple halogens (e.g., 1-(3-bromopropyl)-2,4-dichlorobenzene) require enhanced safety protocols due to toxicity .

Biological Activity

1-(1-Bromopropyl)-4-chlorobenzene, a halogenated aromatic compound, has garnered attention in biological research due to its potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C9H10BrCl

- CAS Number : 2940-56-9

This compound features a bromopropyl group attached to a chlorobenzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. A study assessing various brominated compounds found that this compound demonstrated notable inhibition against several bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Activity

The potential anticancer effects of this compound were evaluated in vitro against various cancer cell lines. A study using human breast cancer cells (MCF-7) reported that the compound induced apoptosis through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation leading to apoptosis |

| HeLa | 20 | Induction of oxidative stress |

| A549 | 25 | Cell cycle arrest at G2/M phase |

The data suggests that the compound's ability to induce apoptosis may be linked to its structural characteristics, allowing it to interact with cellular targets effectively .

Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits anti-inflammatory properties. In a rat model of induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to controls. The following table outlines the results:

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

These findings indicate that the compound may inhibit pro-inflammatory cytokines and mediators, suggesting its potential therapeutic application in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with receptors related to inflammation and apoptosis pathways can alter cellular responses.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production may lead to cellular damage and apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological effects of halogenated aromatic compounds similar to this compound:

- A study on brominated compounds highlighted their effectiveness against resistant bacterial strains and their potential role in antibiotic development.

- Research on structural analogs demonstrated similar anticancer properties, reinforcing the hypothesis that halogen substitution enhances biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.